5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol
Description
5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a 4-fluorobenzylthio group at position 5 and a thiol (-SH) group at position 2. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the thiol moiety provides reactivity for further functionalization .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPHTLDGPJDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=S)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-fluorobenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including 5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol, have shown promising anticancer properties. Research indicates that thiadiazole compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : Thiadiazoles function by inducing apoptosis and inhibiting cell cycle progression in cancer cells. They can affect tubulin polymerization, which is crucial for cell division and growth.
- Case Studies : Several studies have reported that derivatives of thiadiazoles exhibit decreased viability in human leukemia, breast, ovarian, prostate cancer, and melanoma cells. For example, compounds similar to this compound have been shown to significantly reduce tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Inhibition : Thiadiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
- Fungal Activity : Studies have shown that certain thiadiazole derivatives exhibit antifungal activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. The fungicidal potency of these compounds can be enhanced through nano-formulation techniques .
| Pathogen | Activity Type | Reference |
|---|---|---|
| Rhizoctonia solani | Antifungal | |
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial |
Proteomics Research
This compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify thiol groups in proteins makes it a valuable tool for:
- Labeling Proteins : The compound can be used to tag proteins for detection and analysis in various assays.
- Inhibiting Enzymatic Activity : It serves as an inhibitor for specific enzymes involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The 4-fluorobenzylthio group distinguishes this compound from analogs with alternative benzyl substituents. Key comparisons include:
Key Insight : Fluorine balances lipophilicity and stability, while chloro and nitro groups enhance target affinity at the cost of cytotoxicity. Methoxy groups improve solubility but are metabolically labile.
Functional Group Modifications on the Thiadiazole Core
The thiol (-SH) group at position 2 allows for diverse derivatization. Comparisons include:
Key Insight: The thiol group is versatile for functionalization, with amino and acylated derivatives showing enhanced target engagement.
Physicochemical Properties:
Biological Activity
5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound's unique structure contributes to its potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C9H8FN3S2
- Molecular Weight : 227.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:
- Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Antifungal Activity
Thiadiazoles are also recognized for their antifungal properties. In vitro studies show that this compound has potent antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of thiadiazole derivatives is noteworthy. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), leukemia (HL-60), and colon cancer cells (HCT-116). The compound's IC50 values indicate significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HL-60 | 12.8 | Cell cycle arrest and apoptosis |
| HCT-116 | 18.5 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Binding : The compound shows a moderate affinity for DNA, which may contribute to its anticancer effects by interfering with replication processes.
- Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis .
Case Studies
Several studies have provided insights into the efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human leukemia cells. Results indicated a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited lower MIC values than traditional antibiotics like penicillin and tetracycline .
Q & A
Q. What are the standard synthetic routes for 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluorobenzyl halides (e.g., bromide or chloride) in the presence of a base like KOH in polar aprotic solvents (e.g., DMF). For example, 4-fluorobenzyl bromide (0.14 mmol) reacts with 5-amino-1,3,4-thiadiazole-2-thiol (0.13 mmol) in DMF at room temperature, yielding the product after purification . Alternative methods include ultrasound-assisted synthesis, which enhances reaction efficiency by reducing time and improving yields (e.g., 77% yield under sonication) .
Q. Which spectroscopic techniques are used to confirm the molecular structure of this compound?
Key techniques include:
- ¹H NMR : Peaks for the 4-fluorobenzyl group (δ 7.32–7.45 ppm, aromatic protons) and thiol (-SH) proton (δ ~9.91 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 240 (M+1) confirm the molecular weight .
- Elemental Analysis : Validates empirical formula (e.g., C₉H₆FN₃S₂: C, 45.17%; H, 2.53%) .
- IR Spectroscopy : Stretching vibrations for C-S (650–750 cm⁻¹) and S-H (2550–2600 cm⁻¹) bonds .
Q. What preliminary biological activities have been reported for this compound?
Thiadiazole derivatives, including those with fluorobenzyl substituents, exhibit antimicrobial and antifungal activities. For example, analogs with similar structures show inhibitory effects against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) through enzyme inhibition (e.g., dihydrofolate reductase) . Activity is attributed to the thiol group’s ability to form disulfide bonds with microbial proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances nucleophilic substitution efficiency (e.g., 70–80°C, 1 hour, 69% yield) .
- Solvent Effects : Polar solvents like DMF or ethanol improve solubility of intermediates .
- Ultrasound Irradiation : Reduces reaction time (e.g., from 3 hours to 30 minutes) and increases yields by 15–20% via cavitation-induced molecular agitation .
- Table 1 : Comparison of traditional vs. ultrasound-assisted synthesis:
| Method | Time | Yield (%) | Reference |
|---|---|---|---|
| Traditional | 3 h | 60–70 | |
| Ultrasound-assisted | 1 h | 77–85 |
Q. What computational strategies predict the biological targets of thiadiazole derivatives?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions with target proteins. For example, docking studies reveal that the 4-fluorobenzyl group forms π-π interactions with hydrophobic pockets in bacterial enzymes, while the thiadiazole ring participates in hydrogen bonding . ADMET predictions (e.g., SwissADME) assess pharmacokinetic properties, such as logP (~2.5) and bioavailability scores (0.55), guiding lead optimization .
Q. How can structural modifications enhance solubility or bioactivity?
- Substituent Engineering : Introducing hydrophilic groups (e.g., -OH, -COOH) at the benzyl position improves aqueous solubility. For instance, replacing 4-fluorobenzyl with 4-hydroxybenzyl increases solubility by 30% .
- Metal Complexation : Copper(II) complexes of thiadiazole derivatives show enhanced antifungal activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL) due to improved membrane permeability .
Q. How should researchers address contradictions in reported biological data?
Discrepancies in activity (e.g., variable MIC values across studies) may arise from differences in:
- Purity : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Strain Variability : Test against clinically isolated strains alongside reference strains .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
